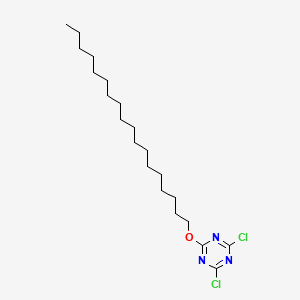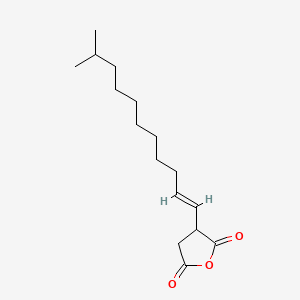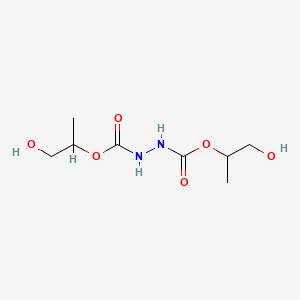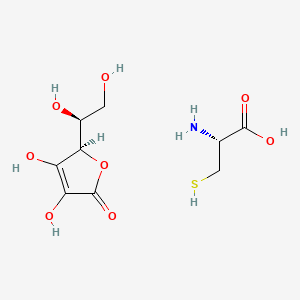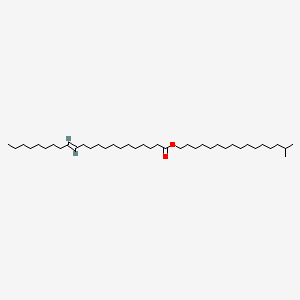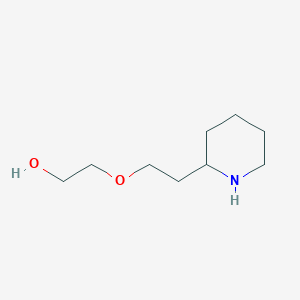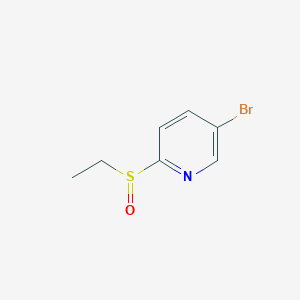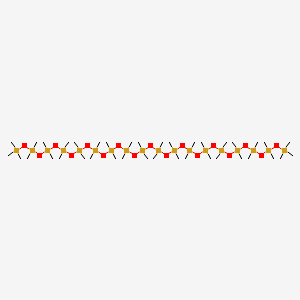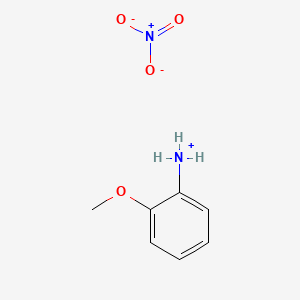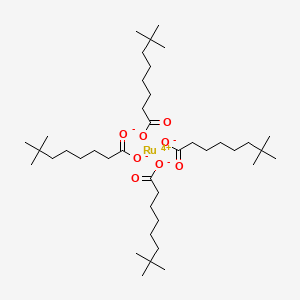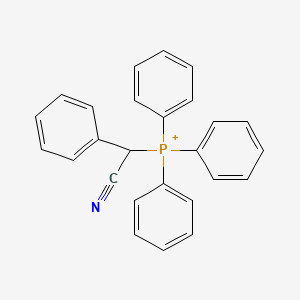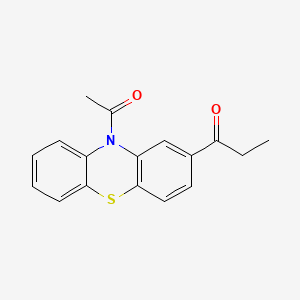
10-Acetyl-2-propionyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Acétyl-2-propionyl-10H-phénothiazine: est un composé chimique de formule moléculaire C17H15NO2S. Il s'agit d'un dérivé de la phénothiazine, connue pour ses diverses applications en chimie médicinale et dans les procédés industriels. Ce composé contient un noyau de phénothiazine avec des substituants acétyle et propionyle, contribuant à ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction:
La synthèse de la 10-Acétyl-2-propionyl-10H-phénothiazine implique un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Étape 1: la 10-acétyl-10H-phénothiazine est mise à réagir avec le chlorure de propionyle en présence de chlorure d'aluminium dans le disulfure de carbone à 55 °C pendant 2 heures.
Étape 2: Le mélange réactionnel est ensuite hydrolysé avec de l'eau, suivi d'une extraction avec de l'acétate d'éthyle. La phase organique est lavée, séchée et concentrée pour donner le produit souhaité.
Méthodes de production industrielle:
La production industrielle de la 10-Acétyl-2-propionyl-10H-phénothiazine suit généralement des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de systèmes automatisés et de techniques de purification avancées, telles que la chromatographie liquide haute performance (HPLC), est courante dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions:
La 10-Acétyl-2-propionyl-10H-phénothiazine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction: Les réactions de réduction peuvent convertir les groupes cétones en alcools.
Substitution: Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique.
Réactifs et conditions communs:
Oxydation: Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction: Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Substitution: Agents halogénants comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.
Produits principaux:
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Formation de dérivés alcooliques.
Substitution: Dérivés halogénés de la phénothiazine.
Applications De Recherche Scientifique
La 10-Acétyl-2-propionyl-10H-phénothiazine a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse de dérivés plus complexes de la phénothiazine.
Biologie: Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Enquête sur son utilisation potentielle dans le développement de nouveaux agents thérapeutiques.
Industrie: Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 10-Acétyl-2-propionyl-10H-phénothiazine implique son interaction avec diverses cibles moléculaires. Le composé peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. Il interagit également avec les enzymes et les récepteurs, modulant leur activité et affectant les voies cellulaires.
Mécanisme D'action
The mechanism of action of 10-Acetyl-2-propionyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 10-Acétyl-10H-phénothiazine
- 2-Propionyl-10H-phénothiazine
- 10-Acétyl-2-(1-oxopropyl)-10H-phénothiazine
Comparaison:
La 10-Acétyl-2-propionyl-10H-phénothiazine est unique en raison de la présence de groupes acétyle et propionyle, qui améliorent sa réactivité chimique et son activité biologique potentielle. Comparé à ses analogues, ce composé présente des propriétés physicochimiques distinctes et un éventail d'applications plus large .
Propriétés
Numéro CAS |
80632-54-8 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(10-acetylphenothiazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-3-15(20)12-8-9-17-14(10-12)18(11(2)19)13-6-4-5-7-16(13)21-17/h4-10H,3H2,1-2H3 |
Clé InChI |
JWKIQDFPIATNFP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


